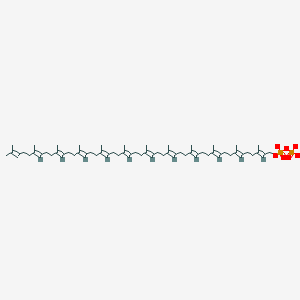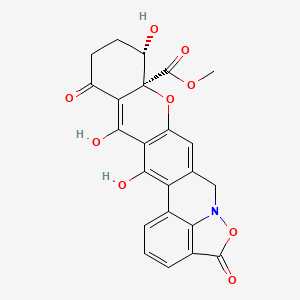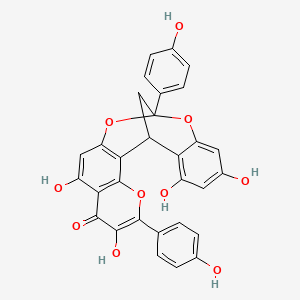
All-trans-dodecaprenyl diphosphate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
All-trans-dodecaprenyl diphosphate(3-) is an all-trans-polyprenyl diphosphate(3-) arising from deprotonation of the diphosphate OH groups of all-trans-dodecaprenyl diphosphate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of an all-trans-dodecaprenyl diphosphate.
Scientific Research Applications
Molecular Structure and Mechanism
Crystal Structure of Heterodimeric Hexaprenyl Diphosphate Synthase from Micrococcus luteus B-P 26 The research delves into the molecular structure and function of hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26. It highlights the enzyme's role in catalyzing head-to-tail condensations of isopentenyl diphosphates, forming hexaprenyl diphosphate. The study reveals the crystal structure of the enzyme in various forms, elucidating the roles of small and large subunits (HexA and HexB) in the reaction mechanism, particularly the small subunit's direct involvement in product chain length regulation (Sasaki et al., 2010).
Crystal Structure of cis-Prenyl Chain Elongating Enzyme, Undecaprenyl Diphosphate Synthase This research presents the crystal structure of undecaprenyl diphosphate synthase (UPS), providing insights into cis-prenyl chain elongation in bacterial cell walls. The structural analysis suggests a distinctive protein fold family for UPS, differing from the common isoprenoid synthase fold. Critical insights into the enzyme's catalytic site and a proposed reaction mechanism are discussed based on the structural features and the location of conserved amino acid residues (Fujihashi et al., 2001).
Different Reaction Mechanisms for cis- and trans-Prenyltransferases This study explores the reaction mechanisms of octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthase (UPPs), highlighting the sequential and concerted mechanisms for trans- and cis-prenyltransferases, respectively. The research provides a deeper understanding of the enzymes' reaction pathways and the formation of different isoprenoid products (Lu et al., 2009).
Biological Functions and Enzyme Dynamics
Structures, Mechanisms, and Inhibitors of Undecaprenyl Diphosphate Synthase This comprehensive review covers the structures, mechanisms, and inhibitors of undecaprenyl diphosphate synthase (UPPS), which is crucial for bacterial peptidoglycan biosynthesis. The article compares UPPS with related trans-prenyltransferases and other prenyltransferases, shedding light on their significant biological functions and potential as drug targets (Teng & Liang, 2012).
Efficient Synthesis of trans-Polyisoprene Compounds Using Two Thermostable Enzymes The study investigates the enzymatic synthesis of trans-polyisoprenyl diphosphates using thermostable enzymes in an organic-aqueous dual-liquid phase system. It emphasizes the enhanced productivity and the increase in the ratio of longer-chain products when using a mutant form of the enzyme, demonstrating the potential for efficient synthesis of polyisoprenyl diphosphates (Fujiwara et al., 2008).
properties
Product Name |
All-trans-dodecaprenyl diphosphate(3-) |
|---|---|
Molecular Formula |
C60H97O7P2-3 |
Molecular Weight |
992.4 g/mol |
IUPAC Name |
[[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C60H100O7P2/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-66-69(64,65)67-68(61,62)63/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H,64,65)(H2,61,62,63)/p-3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+ |
InChI Key |
WURMRKUXTPWSRM-GNZYJLLNSA-K |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)

![(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263111.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)amino]benzoic acid](/img/structure/B1263113.png)







![N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1263124.png)

